![molecular formula C13H18ClNO2 B121563 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine CAS No. 937618-77-4](/img/structure/B121563.png)
3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine is a member of the azetidine class, which is characterized by a four-membered ring containing one nitrogen atom. Azetidines are of interest due to their presence in various biologically active compounds and their utility in organic synthesis.
Synthesis Analysis
The synthesis of azetidines can be approached through various methods. For instance, the synthesis of 3,3-dichloroazetidines is achieved by reacting N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes to produce alpha,alpha-dichloro-beta-hydroxy imines, which are then converted into beta-(mesyloxy) imines and further treated to yield the azetidine derivatives . Another method involves the reduction of 4-aryl-3,3-dichloro-2-azetidinones with monochloroalane, followed by a ketene-imine [2 + 2] cycloaddition . Additionally, azetidinones can be synthesized from azomethine derivatives, which are obtained by condensation of aromatic aldehydes with perimidine-1-acetic acid hydrazide .
Molecular Structure Analysis
The molecular structure of azetidines can be complex, with substituents on the azetidine ring influencing the overall shape and reactivity of the molecule. For example, the X-ray structural investigation of azetidinones reveals that these compounds can crystallize in a monoclinic system, with specific space groups and cell dimensions . The solid-state structure can differ from the solution structure, as evidenced by NMR studies.
Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. The reactivity of 3,3-dichloroazetidines with bases has been studied, showing that they can yield aziridines by ring contraction or aroylaziridines through hydrolysis and ring closure of intermediate compounds . The reaction of N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines with DBU leads to the formation of haloalkenes, demonstrating the potential for halogen exchange reactions . Furthermore, the synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement has been reported, providing insights into the reaction mechanism and expanding the synthetic utility of azetidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidines are influenced by their molecular structure and substituents. For example, the binding affinities of 3-aryl-3-arylmethoxy-azetidines at dopamine and serotonin transporters can be modulated by the substitution pattern on the aryl rings, indicating the importance of molecular design in targeting biological receptors . The reactivity of azetidines with different reagents and under various conditions can lead to a range of products, showcasing the versatility of these compounds in synthetic applications .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity Studies : A study by Dejaegher et al. (2002) investigated the synthesis of 2-aryl-3,3-dichloroazetidines, a class of azaheterocycles. The research detailed the reactivity of these azetidines, including the production of 2-azetines, which are intermediate strained heterocyclic enamines. This research highlights the synthetic routes and chemical behavior of azetidine derivatives (Dejaegher, Mangelinckx, & de Kimpe, 2002).
Antioxidant Potential of Azetidine Derivatives : A study by Nagavolu et al. (2017) focused on the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives. The study evaluated their in-vitro antioxidant activity, indicating that certain azetidine compounds exhibit significant antioxidant effects (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
Anticancer Activity : Research by Parmar et al. (2021) investigated thiourea compounds bearing the azetidine moiety for their anticancer activity. They found that certain azetidine derivatives showed potent anticancer effects against various human cancer cell lines, indicating their potential as novel antitumor agents (Parmar et al., 2021).
Synthesis of Functionalized Azetidines : A study by Duréault et al. (1993) explored the synthesis of homochiral azetidines and azetidine-2-carboxylic esters. This research is significant for its contribution to the development of suitably functionalized azetidine compounds (Duréault, Portal, Carreaux, & Depezay, 1993).
GABA Uptake Inhibitors : Faust et al. (2010) studied azetidine derivatives as GABA-uptake inhibitors, exploring their potential in this role. Their research included biological evaluation and structure-activity relationship analysis, indicating that azetidine derivatives can have a role in modulating GABA uptake (Faust, Höfner, Pabel, & Wanner, 2010).
Antiviral Activity : Zoidis et al. (2003) synthesized and tested various azetidine derivatives for antiviral activity against influenza A. Their findings suggest that certain azetidine compounds have potent antiviral properties, which could be beneficial for developing new antiviral drugs (Zoidis et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-3-17-12-6-9(4-10-7-15-8-10)5-11(14)13(12)16-2/h5-6,10,15H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJVDBAICVSVOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CC2CNC2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588369 |
Source


|
| Record name | 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine | |
CAS RN |
937618-77-4 |
Source


|
| Record name | 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


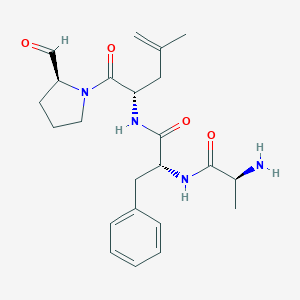
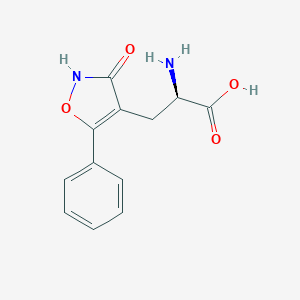


![[2-[[4-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamothioylamino]phenyl]methyl]-3-[(3E)-3-hydroxyimino-2-methylbutan-2-yl]azanidylpropyl]-[(3Z)-2-methyl-3-oxidoiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+)](/img/structure/B121497.png)
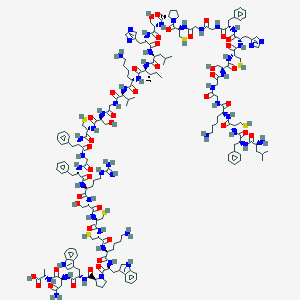
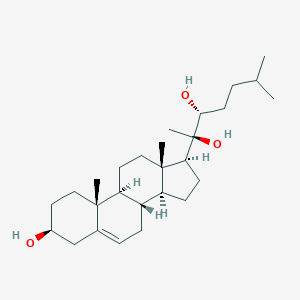
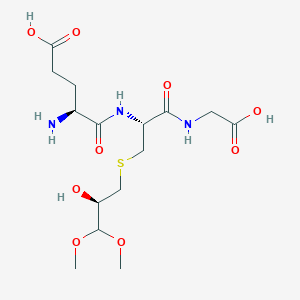

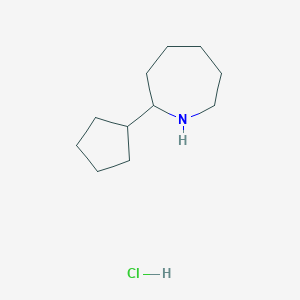
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)
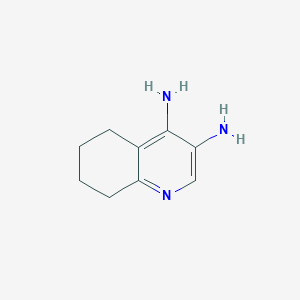
![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)